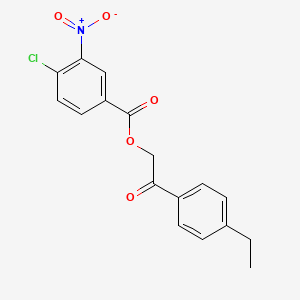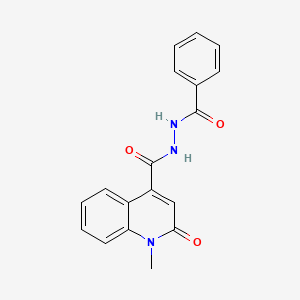
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea, also known as CTM or Compound 35, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTM belongs to the class of phenethylamines, which are known for their psychoactive effects. However, CTM is not used as a drug and has no known psychoactive effects. Instead, CTM has been studied for its potential use in scientific research.
作用机制
The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea is not fully understood. However, it is believed that this compound exerts its effects through its interaction with the serotonin 5-HT2A receptor and the dopamine and norepinephrine transporters. By modulating the activity of these neurotransmitter systems, this compound may affect mood, cognition, and perception.
Biochemical and Physiological Effects
Studies have shown that this compound can induce changes in the brain that are similar to those observed with other psychoactive compounds. For example, this compound has been shown to increase cortical activity, alter visual perception, and induce changes in mood. However, it is important to note that this compound is not used as a drug and has no known psychoactive effects.
实验室实验的优点和局限性
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for use in scientific research. It is a well-established compound with a known synthesis method, making it readily available for use in experiments. This compound has also been extensively studied, and its effects on neurotransmitter systems are well characterized. However, this compound also has limitations. Its effects on neurotransmitter systems may be complex and difficult to interpret. Additionally, the potential for off-target effects cannot be ruled out.
未来方向
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea. One area of interest is the potential use of this compound as a tool for studying the serotonin 5-HT2A receptor. This compound may also be useful for studying the role of dopamine and norepinephrine in the regulation of mood and attention. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have affinity for the serotonin 5-HT2A receptor and the dopamine and norepinephrine transporters. This compound has several advantages for use in experiments, but its effects on neurotransmitter systems may be complex and difficult to interpret. Future research on this compound may provide insights into the role of neurotransmitter systems in the regulation of mood, cognition, and perception.
合成方法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-thienylmethylisothiocyanate in the presence of a base. The resulting product is then purified through recrystallization. The synthesis of this compound has been reported in several scientific papers and is considered a well-established method.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to inhibit the uptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and attention.
属性
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S2/c1-18-12-7-11(13(19-2)6-10(12)15)17-14(20)16-8-9-4-3-5-21-9/h3-7H,8H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPXIJNDBSPIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CS2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)
![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5754386.png)

![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5754407.png)
![4-[(4-ethoxybenzyl)amino]phenol](/img/structure/B5754409.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5754421.png)



![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)